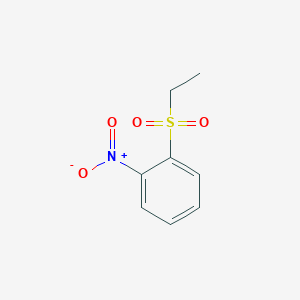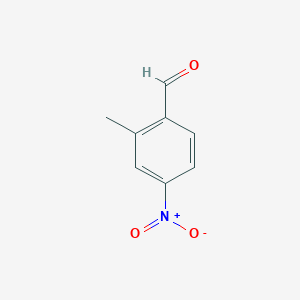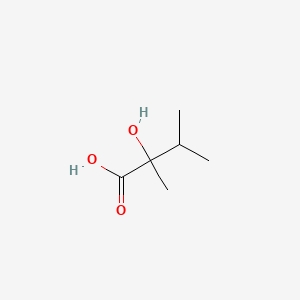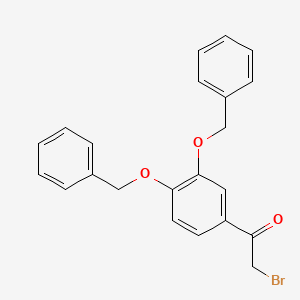
1-Isopropyl-1H-1,2,4-triazole
Overview
Description
1-Isopropyl-1H-1,2,4-triazole is an organic compound with the molecular formula C5H9N3. It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1-Isopropyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds. The primary targets of 1,2,4-triazole compounds are often enzymes or receptors involved in critical biological processes . For instance, some 1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors, targeting the enzymes involved in the SL biosynthesis pathway .
Mode of Action
1,2,4-triazole compounds generally interact with their targets through the formation of hydrogen bonds, owing to the presence of nitrogen atoms in the triazole ring . This interaction can lead to the inhibition or modulation of the target’s activity .
Biochemical Pathways
1,2,4-triazole derivatives designed as sl biosynthesis inhibitors can affect the sl biosynthesis pathway, leading to increased shoot branching and inhibition of seed germination in certain plants .
Pharmacokinetics
1,2,4-triazole compounds generally exhibit good pharmacokinetic and pharmacodynamic properties, including resistance to metabolic degradation . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and its overall bioavailability.
Result of Action
1,2,4-triazole compounds have been associated with a wide range of pharmacological activities, including antifungal, antiviral, and anticancer activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the electrolytic oxidation of 1,2,4-triazole compounds can affect their stability . Additionally, the photophysical properties of these compounds can be influenced by excited-state proton transfer .
Biochemical Analysis
Biochemical Properties
1-Isopropyl-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, where it binds to the heme iron, inhibiting the enzyme’s activity . This interaction can lead to the inhibition of steroid biosynthesis, affecting various metabolic pathways. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis and cell proliferation, leading to altered cell growth and survival . Additionally, it affects cellular metabolism by inhibiting key enzymes, thereby disrupting normal metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of cytochrome P450 enzymes by binding to the heme iron, which prevents the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of essential steroids and other metabolites. Furthermore, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their function and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where a certain dosage level leads to a marked increase in toxicity. These findings highlight the importance of careful dosage management when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, this compound can alter the metabolic flux of various pathways, leading to changes in metabolite levels. This inhibition can affect the biosynthesis of steroids, fatty acids, and other essential biomolecules .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s amphoteric nature allows it to interact with both hydrophilic and hydrophobic environments, facilitating its distribution across different cellular regions .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . It has been observed to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, this compound can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins and nucleic acids . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .
Preparation Methods
The synthesis of 1-Isopropyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors. Another method utilizes microwave irradiation to facilitate the cyclization process . Industrial production often involves the reaction of hydrazine, formic acid, and formamide or ammonia at elevated temperatures ranging from 140°C to 220°C .
Chemical Reactions Analysis
1-Isopropyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds under basic conditions.
Scientific Research Applications
1-Isopropyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Isopropyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: A widely used antifungal agent that also inhibits ergosterol biosynthesis.
Itraconazole: Another antifungal compound with a similar mechanism of action.
Ravuconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal infections.
Posaconazole: Used in the treatment of invasive fungal infections.
The uniqueness of this compound lies in its specific structural features and its ability to participate in diverse chemical reactions, making it a versatile compound in various applications.
Properties
IUPAC Name |
1-propan-2-yl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-5(2)8-4-6-3-7-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUDLGSHURRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509257 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63936-02-7 | |
| Record name | 1-(Propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Methylamino)methyl]cyclohexanol](/img/structure/B1367155.png)



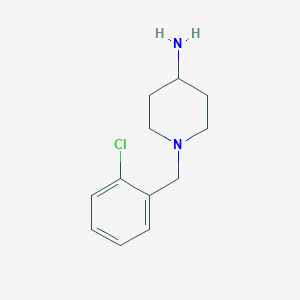

![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
